

pentaglycine bridge composition different Staphylococcus species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pentaglycine

CAS No.: 7093-67-6

Cat. No.: S1892331

[Get Quote](#)

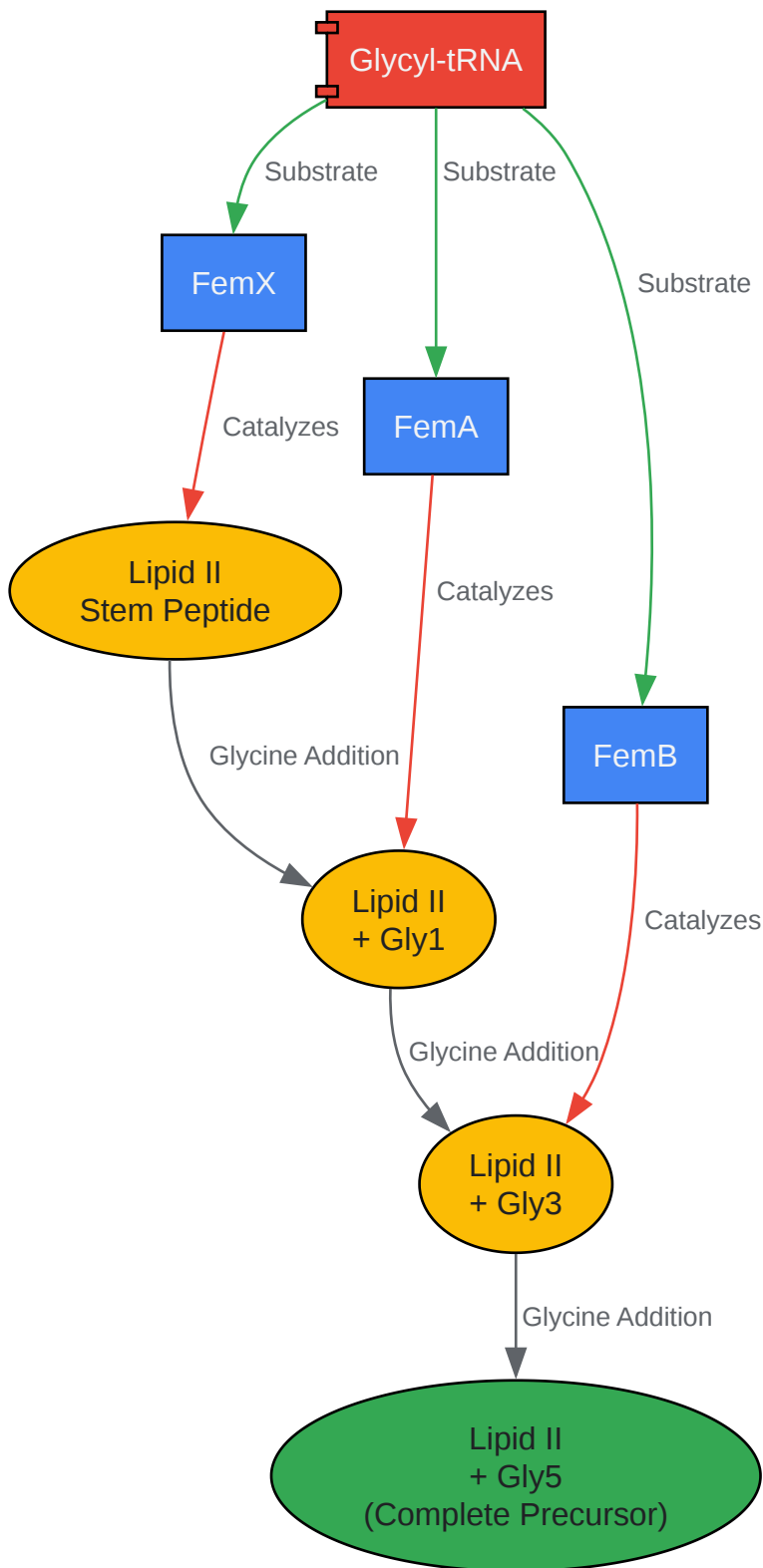
The Pentaglycine Bridge Assembly in *Staphylococcus aureus*

The peptidoglycan of *S. aureus* is characterized by a highly cross-linked structure due to a **pentaglycine** bridge on the lysine residue of the stem peptide. This bridge is not synthesized by a single enzyme but is built sequentially by a family of Fem (factor essential for methicillin resistance) peptidyl transferases. The following table outlines the specific role of each enzyme. [1] [2]

Enzyme	Function in Bridge Assembly	Specificity
FemX	Adds the first glycine to the lysine of the stem peptide. [1]	Uses lipid II as the acceptor substrate. [2]
FemA	Adds the second and third glycines . [1]	Specific for lipid II-Gly1 as an acceptor. [2]
FemB	Adds the fourth and fifth glycines . [1]	Specific for lipid II-Gly3 as an acceptor. [2]

This sequential assembly is essential for cell integrity. Depletion of FemAB proteins is lethal, causing cells to form pseudomulticellular structures and eventually lyse because the peptidoglycan cannot withstand internal turgor pressure. [1]

To help visualize this sequential process, the following diagram illustrates the biosynthesis pathway:



[Click to download full resolution via product page](#)

Diagram 1: Sequential biosynthesis of the **pentaglycine** bridge in *S. aureus* by FemX, FemA, and FemB enzymes using glycyl-tRNA substrates.

Comparative Bridge Composition in Other Species

While the **pentaglycine** bridge is a hallmark of *S. aureus*, other staphylococcal species exhibit variations in the composition and length of their interpeptide bridges. The search results indicate that the bactericidal enzyme lysostaphin, produced by *S. simulans* biovar *staphylolyticus*, specifically targets the **pentaglycine** cross-bridges of competing species like *S. aureus*. [3] This implies that *S. simulans* itself must have a different bridge structure to avoid self-lysis, but the exact composition of its bridge is not detailed in the results.

One study mentions that lysostaphin shows lytic activity against *S. aureus*, *S. carnosus*, and *S. cohnii*, suggesting these species also possess a glycine-rich cross-bridge that can be cleaved. [3] However, the specific amino acid sequence and length for these species are not provided.

Key Experimental Methods for Analysis

The following table summarizes the core experimental protocols used in the cited research to study the **pentaglycine** bridge and its associated enzymes. [1] [2] [3]

Method	Application in Research	Key Details
Conditional Gene Mutation	To investigate the essentiality of genes like <i>femAB</i> . [1]	The <i>femAB</i> operon is placed under an inducible promoter (e.g., P_{spac} with IPTG). Growth and cell morphology are observed in the presence and absence of the inducer.
High-Performance Liquid Chromatography (HPLC)	To analyze the composition of peptidoglycan muropeptides. [1]	Peptidoglycan is purified and digested with a muramidase. Muropeptides are separated by HPLC and identified using mass spectrometry.

Method	Application in Research	Key Details
In Vitro Peptidoglycan Assembly System	To study the substrate specificity of Fem proteins. [2]	Purified components (lipid II, glycyl-tRNA, His-tagged FemX/A/B) are combined. Formation of lipid II-Gly _n is analyzed to determine enzyme specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To determine the bond cleavage specificity of hydrolases like lysostaphin and LytM. [3]	Real-time NMR kinetics are used with synthetic peptidoglycan substrates to identify the exact peptide bonds hydrolyzed.

Research Insights and Implications

- **Essential Nature of the Bridge:** Contrary to earlier beliefs, the **pentaglycine** bridge is essential for the viability of *S. aureus*. Cells without a functional bridge cannot maintain their integrity and lyse, unless the osmolarity of the medium is drastically increased to counteract internal turgor pressure. [1]
- **Potential for Drug Development:** The Fem proteins (FemX, FemA, FemB) are promising, species-specific targets for novel antibiotics against MRSA, as they are not found in humans and are crucial for building the cell wall. [1]
- **Enzyme Specificity is Key:** The in vitro assembly system confirmed that each Fem enzyme has strict substrate specificity, only recognizing the peptidoglycan precursor with the correct number of glycines already attached. [2]

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The pentaglycine of bridges aureus peptidoglycan... Staphylococcus [pmc.ncbi.nlm.nih.gov]
2. In vitro assembly of a complete, pentaglycine interpeptide bridge ... [pubmed.ncbi.nlm.nih.gov]
3. Reassessing the substrate specificities of the major Staphylococcus ... [elifesciences.org]

To cite this document: Smolecule. [pentaglycine bridge composition different Staphylococcus species]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1892331#pentaglycine-bridge-composition-different-staphylococcus-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com